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Ecteinascidin 743 -

Ecteinascidin 743

Catalog Number: EVT-10917289
CAS Number:
Molecular Formula: C39H43N3O11S
Molecular Weight: 761.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A complex structure that includes isoquinolines joined by a cyclic ester; it is a DNA-binding agent and guanine N2 alkylator derived from the marine tunicate, Ecteinascidia turbinata. Trabectedin is used for the treatment of advanced soft-tissue SARCOMA, after failure of ANTHRACYCLINES or IFOSFAMIDE drug therapy.
Source

Ecteinascidin 743 is extracted from the tunicate Ecteinascidia turbinata, which is found in the Caribbean Sea. The natural yield of this compound is low, prompting the development of synthetic methods to produce it more efficiently. Recent advances have enabled semi-synthetic production from cyanosafracin B, a related compound, which addresses supply issues and enhances availability for clinical use .

Classification

Chemically, ecteinascidin 743 belongs to a class of compounds known as tetrahydroisoquinoline alkaloids. It is characterized by a complex pentacyclic structure that includes a unique dioxymethylene bridge and a nitrogen-containing heterocycle. Its classification as an alkylating agent places it among important chemotherapeutic agents used in oncology.

Synthesis Analysis

Methods

The synthesis of ecteinascidin 743 has been achieved through various methods, including total synthesis and semi-synthesis. The semi-synthetic approach typically involves starting with cyanosafracin B, which undergoes multiple chemical transformations to yield ecteinascidin 743.

Technical Details

Molecular Structure Analysis

Structure

Ecteinascidin 743 has a complex molecular structure characterized by:

  • A pentacyclic core consisting of five interconnected rings.
  • A dioxymethylene bridge that plays a critical role in its biological activity.
  • Multiple stereocenters contributing to its three-dimensional conformation.

Data

The molecular formula of ecteinascidin 743 is C24H28N2O8C_{24}H_{28}N_2O_8, with a molecular weight of approximately 448.49 g/mol. Its structural complexity is reflected in its numerous chiral centers, which are essential for its biological function.

Chemical Reactions Analysis

Reactions

Ecteinascidin 743 undergoes several key chemical reactions that contribute to its mechanism of action:

  • Alkylation of DNA: The primary reaction involves the formation of covalent bonds with DNA bases, particularly guanine, leading to cross-linking and disruption of DNA replication.
  • Hydrolysis: Under physiological conditions, ecteinascidin 743 can be hydrolyzed to form reactive intermediates that further interact with cellular macromolecules.

Technical Details

The alkylation process is facilitated by the formation of an iminium ion intermediate, which enhances the electrophilicity of the compound and promotes interaction with nucleophilic sites on DNA .

Mechanism of Action

Process

The mechanism by which ecteinascidin 743 exerts its cytotoxic effects involves:

  1. DNA Binding: Ecteinascidin 743 binds to specific sequences in the DNA helix, leading to structural distortions.
  2. Cell Cycle Arrest: This binding triggers cell cycle checkpoints, preventing cells from progressing through mitosis.
  3. Apoptosis Induction: Ultimately, the damage inflicted on DNA results in programmed cell death (apoptosis) through activation of cellular stress pathways.

Data

Studies have shown that ecteinascidin 743 preferentially targets certain DNA sequences, enhancing its selectivity for cancer cells over normal cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ecteinascidin 743 is typically presented as a white to off-white powder.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is sensitive to light and moisture; therefore, it must be stored under controlled conditions.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range typical for complex organic molecules.

Relevant analyses indicate that ecteinascidin 743 maintains stability under physiological conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Ecteinascidin 743 has significant applications in oncology:

  • It is utilized as an anticancer agent for treating soft tissue sarcomas and ovarian cancer.
  • Ongoing research explores its potential against other malignancies and combination therapies with other chemotherapeutics.

Additionally, due to its unique mechanism of action, ecteinascidin 743 serves as a valuable tool in molecular biology studies focused on DNA damage response and repair mechanisms .

Origins and Discovery of Ecteinascidin 743

Marine Tunicate Ecteinascidia turbinata as a Source of Bioactive Alkaloids

Ecteinascidia turbinata, a sessile mangrove-dwelling tunicate (sea squirt) distributed across Caribbean and Mediterranean coastal ecosystems, represents the original ecological source of Ecteinascidin 743. Colonial organisms consisting of interconnected zooids, these filter-feeding invertebrates inhabit submerged roots and artificial marine structures. Initial investigations in 1969 detected potent antitumor activity in crude extracts, but comprehensive chemical characterization was impeded by limited biomass and technical constraints for two decades. By the 1990s, researchers isolated Ecteinascidin 743 as the predominant cytotoxic component from methanolic extracts, with yields of ~1 gram per 1,000 kilograms of wet tunicate biomass underscoring its extreme scarcity in nature [1] [6] [10].

Biological screening revealed exceptional nanomolar-level cytotoxicity against diverse human carcinoma cell lines. As shown in Table 1, Ecteinascidin 743 demonstrated particularly potent activity against solid tumors, including lung (A549), colon (HT29), and melanoma (MEL28) cell lines, with IC~50~ values ranging from 0.2–5.0 ng/mL—significantly exceeding conventional chemotherapeutic agents in potency [1]. Continuous exposure regimens markedly enhanced efficacy, with breast, ovarian, and non-small cell lung carcinomas exhibiting >70% growth inhibition at 100 nM concentrations. This pharmacological profile stimulated intense scientific interest in developing sustainable production methods and elucidating its unique mechanism of action [1] [4].

Table 1: In Vitro Cytotoxicity Profile of Ecteinascidin 743 Against Human Tumor Cell Lines [1]

Cell LineTumor TypeIC~50~ (ng/mL)
P388Murine lymphoblastic leukemia0.2
A549Human lung carcinoma0.2
HT29Human colon carcinoma0.5
MEL28Human melanoma5.0
L1210Murine lymphocytic leukemia5.0

Early Structural Elucidation and Taxonomic Identification of Ecteinascidin 743

The structural complexity of Ecteinascidin 743 posed significant analytical challenges upon its initial isolation. In 1990, Rinehart and colleagues successfully purified and characterized the molecule using multidimensional NMR and high-resolution mass spectrometry, identifying it as a complex tetrahydroisoquinoline alkaloid with a molecular formula of C~39~H~43~N~3~O~11~S [1] [6]. Definitive confirmation arrived in 1992 when Sakai and coworkers employed X-ray crystallography on the derived N12-oxide, revealing an unprecedented pentacyclic framework formed by three tetrahydroisoquinoline subunits (designated A, B, and C) interconnected through a 10-membered lactone bridge and a central sulfur-containing bridge [1] [8].

As illustrated in Table 2, each subunit contributes distinct structural and functional roles:

  • Subunits A and B: Form the rigid pentacyclic core responsible for sequence-selective DNA minor groove binding through hydrogen bonding networks
  • Subunit C: Contains the reactive carbinolamine enabling covalent DNA adduct formation
  • Bridging elements: The 10-membered macrolactone and thioether linkage confer conformational constraints essential for biological activity [1] [6] [8]

Taxonomic studies confirmed consistent association of Ecteinascidin 743 with Ecteinascidia turbinata across geographically distinct populations, though intriguingly, the molecule's structural similarity to bacterial saframycins (e.g., safracin B) suggested potential symbiotic origin long before microbiological confirmation [1] [9].

Table 2: Structural and Functional Roles of Tetrahydroisoquinoline Subunits in Ecteinascidin 743 [1] [8]

SubunitStructural FeaturesBiological Function
AContains phenol and tetrahydroisoquinoline moietiesDNA minor groove recognition via hydrogen bonding
BFused pentacyclic core with carbinolamineCovalent alkylation of guanine N2 position in DNA
C10-membered macrolactone-linked isoquinolineProtein-protein interaction interference
BridgingThioether linkage and lactone bridgeConformational constraint enhancing DNA affinity

Biosynthetic Pathways in Bacterial Symbionts (Candidatus Endoecteinascidia frumentensis)

The paradox of identical biosynthetic pathways in phylogenetically distant organisms was resolved when metagenomic analysis identified Candidatus Endoecteinascidia frumentensis—an uncultivated gammaproteobacterial endosymbiont—as the true biosynthetic source of Ecteinascidin 743. This microbial symbiont resides intracellularly within the tunicate's zooids and exhibits extreme genome reduction (631 kb) characteristic of obligate mutualists, devoting >173 kb (~27% of its genome) to Ecteinascidin biosynthesis [3] [9].

The modular biosynthetic machinery involves hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes organized in a massive gene cluster (Table 3). Key steps include:

  • Precursor activation: A dedicated acyl-ligase (EtuA3) loads a fatty acid starter unit
  • Amino acid incorporation: L-Cysteine and glycine are incorporated as canonical NRPS substrates
  • Tyrosine derivatization: Enzymes EtuH, EtuM1, and EtuM2 hydroxylate and methylate tyrosine residues
  • Pictet-Spengler cyclization: Two tyrosine derivatives undergo stereoselective cyclization to form the pentacyclic core (catalyzed by EtuA2)
  • Sulfide bridge formation: EtuO and EtuF3 mediate cysteine-thiol linkage to the β-carbon of tyrosine A
  • Macrocyclization: Third tyrosine unit incorporation and lactonization complete the scaffold [3] [6] [9]

Table 3: Key Enzymatic Functions in Ecteinascidin 743 Biosynthesis [3] [9]

Gene/ModuleEnzyme TypeCatalytic Function
EtuA3Acyl-ligaseFatty acid starter unit activation
EtuA1NRPSCysteine and glycine incorporation
EtuHP450 hydroxylasemeta-Hydroxylation of tyrosine
EtuM1/M2MethyltransferasesO-Methylation of tyrosine hydroxyl groups
EtuA2NRPS with T-domainPictet-Spengler cyclization of tyrosine derivatives
EtuOOxidaseSulfide bridge formation between cysteine and tyrosine
EtuF3DehydrogenaseFinal oxidative steps in maturation

This intricate biosynthetic pathway exemplifies co-evolution between host and symbiont, where Ecteinascidin 743 production likely functions as a chemical defense mechanism crucial for tunicate survival. The dependency explains cultivation failures of both the tunicate and symbiont outside symbiotic contexts [3] [9]. Genomic evidence further indicates pathway conservation across Ca. E. frumentensis populations from diverse geographical regions, supporting stable vertical transmission of the symbiont through tunicate generations [3]. Current commercial production employs a semi-synthetic approach starting from bacterially derived cyanosafracin B, demonstrating successful translation of biosynthetic knowledge to pharmaceutical manufacturing [6] [9].

Properties

Product Name

Ecteinascidin 743

IUPAC Name

(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3

InChI Key

PKVRCIRHQMSYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

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